5-Bromo-2,3,4-trifluoropyridine
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Overview
Description
5-Bromo-2,3,4-trifluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with brominating and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2,3,4-trifluoropyridine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4-trifluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and suitable bases.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-2,3,4-trifluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trifluoropyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoropyridine-4-carboxylic acid
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
5-Bromo-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical syntheses and applications where specific reactivity and properties are desired .
Properties
Molecular Formula |
C5HBrF3N |
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Molecular Weight |
211.97 g/mol |
IUPAC Name |
5-bromo-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HBrF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
CCVVZRBLJYEDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)Br |
Origin of Product |
United States |
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